
(S)-Aclidinium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Aclidinium Bromide is a quaternary ammonium compound used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) that helps to relax the muscles around the airways, making it easier to breathe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Aclidinium Bromide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the quinuclidine ring: This is achieved through a series of cyclization reactions.
Introduction of the bromide ion: This step involves the reaction of the quinuclidine intermediate with bromine or a brominating agent under controlled conditions.
Chiral resolution: The final step involves the separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis of intermediates: Using automated reactors and continuous flow systems.
Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography.
Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Aclidinium Bromide undergoes several types of chemical reactions, including:
Substitution reactions: Common in the presence of nucleophiles.
Oxidation and reduction reactions: Though less common, these can occur under specific conditions.
Hydrolysis: In aqueous environments, leading to the breakdown of the compound.
Common Reagents and Conditions
Brominating agents: Such as bromine or N-bromosuccinimide (NBS) for introducing the bromide ion.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions include various brominated intermediates and the final this compound compound.
Wissenschaftliche Forschungsanwendungen
(S)-Aclidinium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential use in other respiratory conditions.
Medicine: Primarily used in the treatment of COPD, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new bronchodilator formulations and delivery systems.
Wirkmechanismus
(S)-Aclidinium Bromide exerts its effects by blocking the muscarinic receptors in the airways. This prevents the binding of acetylcholine, a neurotransmitter that causes muscle contraction. By inhibiting this action, this compound relaxes the smooth muscles around the airways, leading to bronchodilation and improved airflow.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in COPD treatment.
Glycopyrronium Bromide: Similar in action but with different pharmacokinetic properties.
Umeclidinium Bromide: Also a LAMA, used in combination with other bronchodilators.
Uniqueness
(S)-Aclidinium Bromide is unique due to its specific binding affinity and duration of action, which provides sustained bronchodilation with a favorable safety profile. Its rapid onset of action and minimal systemic absorption make it a preferred choice for many patients with COPD.
Biologische Aktivität
(S)-Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This article reviews its biological activity, focusing on its pharmacodynamics, receptor interactions, and preclinical and clinical findings.
Aclidinium bromide exhibits potent anticholinergic activity, primarily through its selective inhibition of muscarinic receptors, particularly the M3 subtype. It has a subnanomolar affinity for all muscarinic receptor subtypes (M1-M5), with a notable dissociation profile that allows prolonged bronchodilation while minimizing undesirable effects such as tachycardia .
Key Findings on Receptor Binding
- Binding Affinity : Aclidinium displays a strong binding affinity for muscarinic receptors, particularly M3, which is crucial for its bronchodilatory effect.
- Dissociation Kinetics : Aclidinium dissociates more slowly from the M3 receptor compared to the M2 receptor, leading to sustained bronchodilation after the acute effects of M2 blockade diminish .
Preclinical Studies
Preclinical studies have demonstrated aclidinium's capacity to inhibit bronchial hyperreactivity and fibrosis induced by cigarette smoke. In human bronchial fibroblast cultures, aclidinium significantly reduced collagen type I and alpha-smooth muscle actin (α-SMA) expression induced by cigarette smoke extract (CSE) in a dose-dependent manner. The maximal inhibitory effect was observed at concentrations around 10−7M .
Table 1: Effects of Aclidinium on Myofibroblast Markers
Treatment | Collagen Type I Expression | α-SMA Expression |
---|---|---|
Control | Baseline | Baseline |
CSE | Increased | Increased |
Aclidinium (10^-7 M) | Decreased | Decreased |
Clinical Efficacy
Aclidinium has been evaluated in multiple clinical trials for its efficacy in improving lung function in COPD patients. A notable study showed that aclidinium provided significant 24-hour bronchodilation compared to placebo from day one and demonstrated comparable efficacy to tiotropium after six weeks of treatment .
Clinical Trial Results
- Bronchodilation Efficacy : Aclidinium 400 µg twice daily showed significant improvements in forced expiratory volume in one second (FEV1) compared to placebo.
- Comparison with Tiotropium : In head-to-head trials, aclidinium exhibited similar efficacy to tiotropium, with minor differences in peak FEV1 measurements .
Table 2: Summary of Clinical Trial Data
Parameter | Aclidinium 400 µg BID | Tiotropium 18 µg QD | Difference (Aclidinium vs Tiotropium) |
---|---|---|---|
Morning pre-dose FEV1 (mL) | 141 | 93 | +48 |
Peak FEV1 (mL) | 154 | 139 | +14 |
Morning pre-dose FVC (mL) | 212 | 127 | +84 |
Peak FVC (mL) | 201 | 146 | +54 |
Safety Profile
Aclidinium has a favorable safety profile, with adverse effects primarily related to its anticholinergic properties. Common side effects include dry mouth and throat irritation, which are generally mild and transient. The risk of cardiovascular events appears low compared to other anticholinergics .
Eigenschaften
CAS-Nummer |
320346-78-9 |
---|---|
Molekularformel |
C₂₆H₃₀BrNO₄S₂ |
Molekulargewicht |
564.55 |
Synonyme |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.